molecular formula C6H8O B1336286 5-Hexynal CAS No. 29329-03-1

5-Hexynal

Cat. No. B1336286
CAS RN: 29329-03-1
M. Wt: 96.13 g/mol
InChI Key: JIBLCOIURXDOGU-UHFFFAOYSA-N
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Description

5-Hexynal is not directly mentioned in the provided papers; however, there are studies related to compounds with similar functional groups or structural features. For instance, 5-hydroxymethylfurfural (HMF) is a compound that shares a similar nomenclature and is discussed in the context of glucose degradation and as a renewable chemical . Additionally, the synthesis and uptake of 5-hydroxytryptamine (5-HT), which is structurally different but shares the '5-hydroxy' motif, are explored in the context of the myenteric plexus of the guinea-pig ileum .

Synthesis Analysis

The synthesis of related compounds such as 5-hydroxymethylfurfural (HMF) from hexoses has been extensively studied, with a focus on the dehydration of glucose and fructose catalyzed by hydrochloric acid in acetone-water mixtures . Another approach involves the synthesis of HMF in ionic liquids, which has shown promise due to the unique dissolving properties for crude biomass and high selectivity for HMF formation from hexose sugars . These methods could potentially be adapted for the synthesis of 5-Hexynal, although the specific synthesis route for 5-Hexynal is not detailed in the provided papers.

Molecular Structure Analysis

While the molecular structure of 5-Hexynal is not analyzed in the provided papers, the structure of 5-hydroxymethylfurfural (HMF) and its synthesis from hexose sugars is discussed . The molecular structure of HMF includes a furan ring with a hydroxymethyl group at the 5-position, which could be considered when analyzing the structure of 5-Hexynal by analogy.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of 5-Hexynal specifically. However, they do mention the chemical reactions of structurally related compounds. For example, the synthesis of 5-C-(hydroxymethyl)hexoses involves the reaction of hexose 6-aldehydes with formaldehyde . The conversion of glucose and fructose to HMF involves dehydration reactions . These reactions could provide insights into the types of chemical reactions that 5-Hexynal might undergo, such as addition reactions at the aldehyde group or potential oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Hexynal are not directly reported in the provided papers. However, the properties of similar compounds, such as 5-hydroxymethylfurfural (HMF), are discussed in terms of their formation from glucose degradation and their synthesis in ionic liquids . These properties include solubility, stability, and reactivity, which are important for the quality control of glucose infusion fluids and for the development of renewable chemicals from biomass.

Scientific Research Applications

Application in Food Safety

Hexanal, a compound closely related to 5-Hexynal, has been studied for its application in enhancing the safety of fresh-sliced apples. Research by Lanciotti et al. (2003) found that hexanal, along with E-2-hexenal and hexyl acetate, can significantly inhibit pathogenic microorganisms like E. coli, S. enteritidis, and L. monocytogenes. These compounds showed potential for extending the shelf life and improving the hygienic safety of minimally processed foods (Lanciotti et al., 2003).

Enhanced Formation of 5-Hydroxymethylfurfural from Glucose

Another related compound, 5-hydroxymethylfurfural (5-HMF), derived from hexose carbohydrates, has been researched for its potential in various industrial applications. Zhang et al. (2017) discovered that SAPO-34, used as a catalyst, can selectively convert hexoses to 5-HMF with high yield. This process showed promise for optimizing the catalytic process in industrial applications (Zhang et al., 2017).

Genomic DNA Sequencing

5-Hydroxymethylcytosine (5-hmC), a DNA base modification derived from 5-hexynal, has been used in single-molecule real-time (SMRT) DNA sequencing. Song et al. (2011) developed a method that combines chemical labeling of 5-hmC with SMRT sequencing, which enhances the detection of this modified base in genomic DNA, aiding in the study of epigenetic modifications and gene regulation (Song et al., 2011).

Applications in Sustainable Chemistry

5-Hydroxymethylfurfural (HMF) and its derivatives, derived from hexose carbohydrates similar to 5-Hexynal, are key in sustainable chemistry. Chernyshev et al. (2017) reviewed the synthesis of HMF from plant feedstocks and its potential use in producing various chemicals, polymers, fuels, and pharmaceuticals, demonstrating its role as an alternative feedstock for the chemical industry (Chernyshev et al., 2017).

properties

IUPAC Name

hex-5-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h1,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBLCOIURXDOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432477
Record name 5-hexynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexynal

CAS RN

29329-03-1
Record name 5-hexynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hex-5-ynal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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